

# Cross-Species Examination of the Fas C-Terminal Sequence: A Comparative Guide

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## Compound of Interest

Compound Name: *Fas C-Terminal Tripeptide*

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For researchers, scientists, and professionals in drug development, understanding the nuances of the Fas (also known as CD95 or APO-1) signaling pathway across different species is critical for preclinical studies and translational research. This guide provides a comparative analysis of the Fas receptor's C-terminal sequence, a region paramount for the induction of apoptosis, across key model organisms: human, mouse, rat, chicken, and zebrafish. We present a detailed sequence alignment, summarize key functional data, and provide established experimental protocols to facilitate further investigation into the evolutionary conservation and divergence of this crucial death receptor.

## C-Terminal Sequence Comparison

The C-terminal intracellular region of the Fas receptor contains the highly conserved Death Domain (DD), a protein-protein interaction module essential for recruiting downstream signaling adaptors and initiating the apoptotic cascade.<sup>[1][2]</sup> While the overall architecture of the death domain is preserved across vertebrates, subtle variations in the amino acid sequence may influence signaling efficiency and protein-protein interactions. Below is a comparative table of the Fas C-terminal sequences from the selected species.

Species	UniProt Accession	C-Terminal Sequence
Homo sapiens (Human)	P25445	VKRKEQKTCRKHRKENQGS HESPTLNPETVAINLSDVDLS KYITTIAGVMTLSQVKGFVRK NGVNEAKIDEIKNDNVQDTAE QKVQLLRNWHQLHGKKEAY DTLIKDLKKANLCTLAEKIQTII LKDITSDSENSNFRNEIQSLV
Mus musculus (Mouse)	P25444	VKRKEQKTCRKHRKENQGS HESPTLNPETVAINLSDVDLS KYITTIAGVMTLSQVKGFVRK NGVNEAKIDEIKNDNVQDTAE QKVQLLRNWHQLHGKKEAY DTLIKDLKKANLCTLAEKIQTII LKDITSDSENSNFRNEIQSLV
Rattus norvegicus (Rat)	Q63199	VKRKEQKTCRKHRKENQGS HESPTLNPETVAINLSDVDLS KYITTIAGVMTLSQVKGFVRK NGVNEAKIDEIKNDNVQDTAE QKVQLLRNWHQLHGKKEAY DTLIKDLKKANLCTLAEKIQTII LKDITSDSENSNFRNEIQSLV
Gallus gallus (Chicken)	XP_040520286.1	MVKRRERRTLRKHRENGS HDALSGSASPESVALNLSDV DLSKYITTIVGVMTLSQVKGF VRKNGVNEAKIDEIKNDNVQ DTAEQKVQLLRNWHQLHGK KEAYDTLIKDLKKANLCTLAE KIQTII LKDITSDSENSNFRNEI QSLV
Danio rerio (Zebrafish)	A0A8N7UR03	MVKRRERRTLRKHRENGS HDALSGSASPESVALNLSDV DLSKYITTIVGVMTLSQVKGF VRKNGVNEAKIDEIKNDNVQ DTAEQKVQLLRNWHQLHGK

KEAYDTLIKDLKKANLCTLAE  
KIQTIIILKDITSDSENSNFRNEI  
QSLV

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Note: Sequences were retrieved from the UniProt database. The C-terminal region is defined as the intracellular portion of the Fas receptor, starting from the amino acid residue following the transmembrane domain.

## Functional Implications of Sequence Variation

The high degree of sequence identity in the C-terminal tail, particularly within the death domain, across the examined species underscores the evolutionary pressure to maintain the core apoptotic signaling function of the Fas receptor. The death domain's six-helix bundle structure facilitates homotypic interactions with the death domain of the adaptor protein FADD (Fas-Associated Death Domain).[3] This interaction is the critical initiating event for the assembly of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8 and the subsequent executioner caspases.[1][2]

While the core sequence is highly conserved, minor amino acid substitutions exist, particularly in the regions flanking the death domain. These variations could potentially influence:

- **Binding affinity:** Subtle changes in amino acid residues could alter the binding affinity for FADD or other interacting proteins, potentially modulating the threshold for apoptosis induction.
- **Post-translational modifications:** Species-specific differences in potential phosphorylation, ubiquitination, or other modification sites within the C-terminal tail could provide additional layers of regulatory control over Fas signaling.
- **Interaction with regulatory proteins:** The binding of inhibitory or accessory proteins to the C-terminal region may differ between species, leading to variations in the fine-tuning of the apoptotic response.

Further experimental investigation is required to elucidate the precise functional consequences of the observed minor sequence variations.

## Experimental Protocols

To facilitate the comparative functional analysis of the Fas C-terminal sequence, we provide detailed protocols for key experimental assays.

### Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions

This protocol is designed to assess the interaction between the Fas receptor and its primary binding partner, FADD.

Materials:

- Cell lysates from tissues or cells expressing the Fas receptor of the species of interest.
- IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).
- Antibody specific to the Fas receptor of the target species.
- Protein A/G agarose beads.
- Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).
- SDS-PAGE loading buffer.

Procedure:

- Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer.
- Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Fas antibody overnight at 4°C with gentle rotation.
- Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

- **Washing:** Pellet the beads by centrifugation and wash them multiple times with Wash Buffer to remove non-specifically bound proteins.
- **Elution:** Resuspend the beads in SDS-PAGE loading buffer and boil to elute the protein complexes.
- **Western Blot Analysis:** Analyze the eluted proteins by Western blotting using antibodies against Fas and FADD to confirm their interaction.

## Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the Fas signaling pathway.

### Materials:

- Cell lysates from treated and untreated cells.
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).
- Caspase-3 substrate (e.g., DEVD-pNA).
- Microplate reader.

### Procedure:

- **Induce Apoptosis:** Treat cells with a Fas-activating ligand or antibody.
- **Prepare Lysates:** Lyse the cells and quantify the protein concentration.
- **Assay Reaction:** In a 96-well plate, mix the cell lysate with the caspase-3 substrate in Assay Buffer.
- **Incubation:** Incubate the plate at 37°C, protected from light.
- **Measurement:** Measure the absorbance at 405 nm at multiple time points. The increase in absorbance corresponds to the cleavage of the pNA chromophore by active caspase-3.

- Data Analysis: Calculate the caspase-3 activity, often expressed as fold-change over untreated controls.

## TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

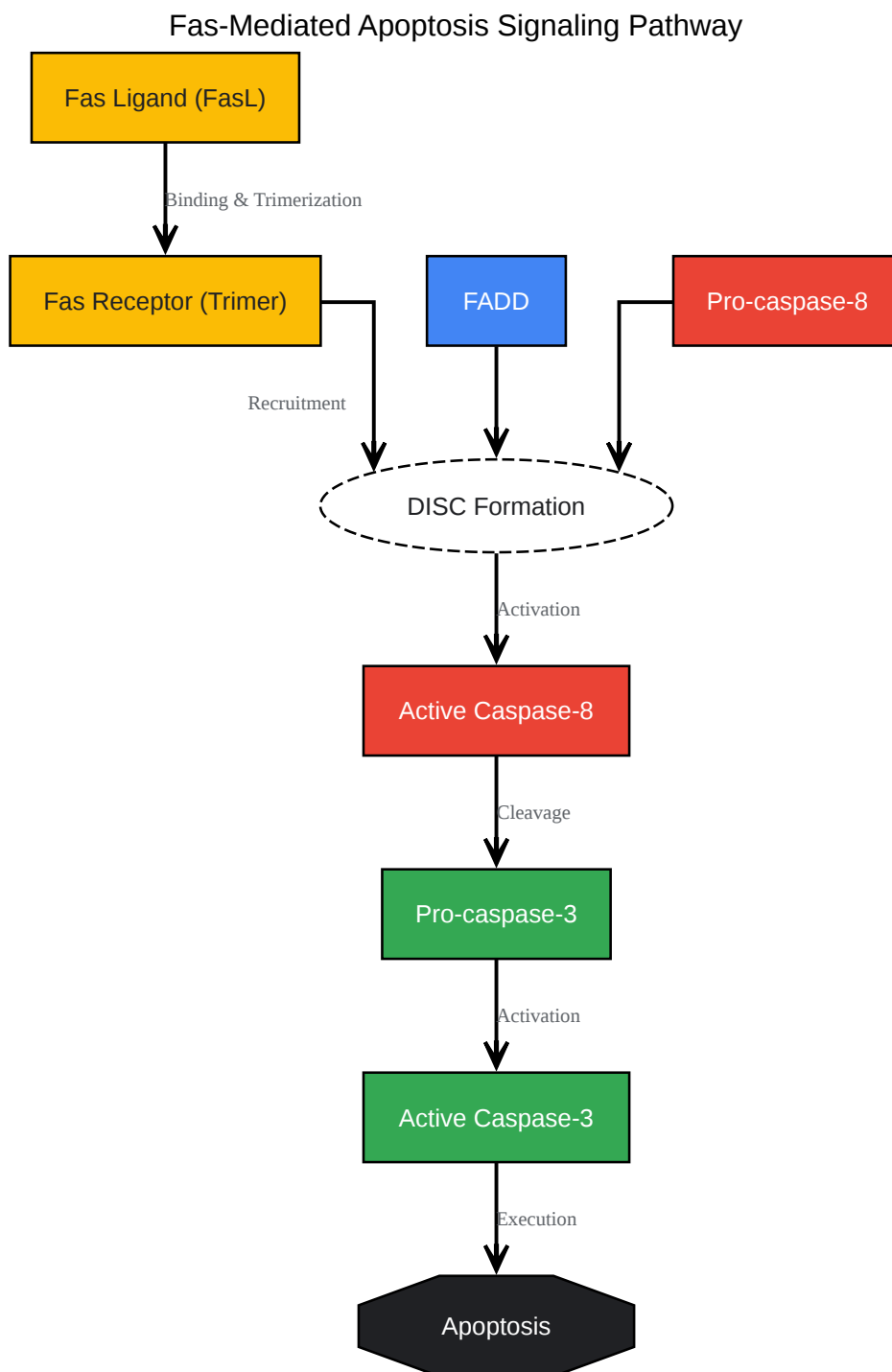
- Cells grown on coverslips or slides.
- Fixation Solution (e.g., 4% paraformaldehyde in PBS).
- Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate).
- TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
- Fluorescence microscope.

Procedure:

- Cell Preparation: Culture and treat cells to induce apoptosis.
- Fixation and Permeabilization: Fix the cells with Fixation Solution, followed by permeabilization to allow entry of the labeling reagents.
- TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
- Washing: Wash the cells to remove unincorporated nucleotides.
- Visualization: Mount the coverslips and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

## Visualizing the Fas Signaling Pathway and Experimental Workflow

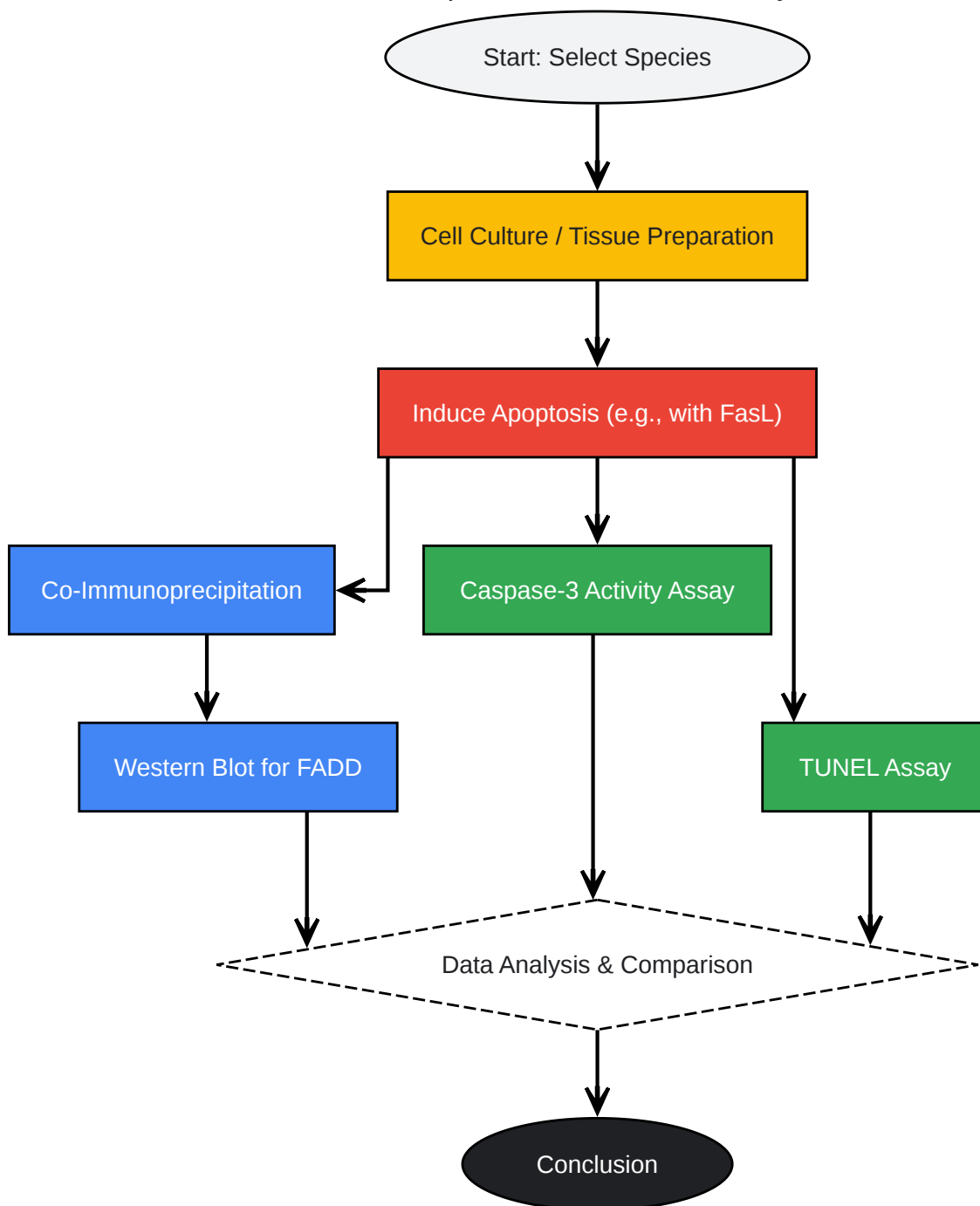
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz (DOT language).



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Caption: The canonical Fas signaling pathway leading to apoptosis.

## Workflow for Cross-Species Fas Function Analysis

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Caption: A typical experimental workflow for comparing Fas-mediated apoptosis across different species.



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